5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
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Overview
Description
5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a complex organic compound that features a pyrazole ring substituted with iodine and methyl groups, connected to a furoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The final step involves coupling the iodinated pyrazole with a furoic acid derivative under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The furoic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The iodine substituent can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets. The iodine substituent and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity . The compound may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
5-(3,5-dimethyl-1H-pyrazol-4-yl)methyl-2-furoic acid: Lacks the iodine substituent, resulting in different reactivity and biological activity.
5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl-2-furoic acid:
Uniqueness
The presence of the iodine atom in 5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid imparts unique reactivity and biological activity compared to its analogs. The iodine substituent enhances the compound’s ability to participate in electrophilic substitution reactions and may improve its binding affinity to biological targets .
Properties
IUPAC Name |
5-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPSTOFGNHPMHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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